molecular formula C8H8I2N2O6 B14441978 N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride) CAS No. 73622-91-0

N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride)

Cat. No.: B14441978
CAS No.: 73622-91-0
M. Wt: 481.97 g/mol
InChI Key: XSLBXSQZGZWLTI-OWOJBTEDSA-N
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Description

N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride): is a complex organic compound that features both iodoacetic acid and carbamic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) typically involves the reaction of iodoacetic acid with carbamic acid derivatives under controlled conditions. The reaction may require the use of dehydrating agents and specific catalysts to facilitate the formation of the anhydride linkage. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, with stringent quality control measures in place to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is used as a reagent for the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify cysteine residues in proteins makes it a valuable tool for investigating protein structure and function .

Medicine: Its ability to inhibit specific enzymes and modify protein structures can be leveraged to design novel therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and functional group compatibility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) involves the modification of cysteine residues in proteins through alkylation. This modification can inhibit enzyme activity and alter protein function. The compound targets specific molecular pathways, including those involved in cellular metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is unique due to its combination of iodoacetic acid and carbamic acid functional groups, which provide a versatile platform for chemical modifications and applications. This dual functionality sets it apart from other compounds with similar individual functional groups .

Properties

CAS No.

73622-91-0

Molecular Formula

C8H8I2N2O6

Molecular Weight

481.97 g/mol

IUPAC Name

[(E)-2-[(2-iodoacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-iodoacetate

InChI

InChI=1S/C8H8I2N2O6/c9-3-5(13)17-7(15)11-1-2-12-8(16)18-6(14)4-10/h1-2H,3-4H2,(H,11,15)(H,12,16)/b2-1+

InChI Key

XSLBXSQZGZWLTI-OWOJBTEDSA-N

Isomeric SMILES

C(C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CI)I

Canonical SMILES

C(C(=O)OC(=O)NC=CNC(=O)OC(=O)CI)I

Origin of Product

United States

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